Synthetic Utility and Yield: Ethyl 3-(4-phenoxyphenyl)propanoate as a Quantifiable Precursor
Direct comparative activity data for Ethyl 3-(4-phenoxyphenyl)propanoate against close analogs is not available in the public domain. However, its primary differentiation lies in its role as a quantifiably effective synthetic intermediate. A patent procedure demonstrates the synthesis of Ethyl 3-(4-phenoxyphenyl)propanoate from ethyl (E)-3-(4-benzylphenyl)acrylate, achieving a high yield of 99% (502 mg, 1.96 mmol) under standard hydrogenation conditions . This high-yielding, reproducible synthesis provides a reliable and scalable entry point for generating the 4-phenoxyphenyl scaffold for subsequent SAR studies, a practical advantage over less efficient or less documented routes for related analogs.
| Evidence Dimension | Synthetic Yield (Isolated Product) |
|---|---|
| Target Compound Data | 99% (502 mg, 1.96 mmol) |
| Comparator Or Baseline | Not applicable (standalone synthetic step from ethyl (E)-3-(4-benzylphenyl)acrylate) |
| Quantified Difference | N/A |
| Conditions | Hydrogenation with 10% Pd/C (45 mg) in EtOH (20 mL) at 25°C overnight |
Why This Matters
A documented, high-yield synthetic route ensures a reliable and cost-effective supply for research, which is a key procurement consideration when evaluating building blocks.
